molecular formula C4H2F6 B14630847 1,1,2,2,3,3-Hexafluorocyclobutane CAS No. 55101-70-7

1,1,2,2,3,3-Hexafluorocyclobutane

Cat. No.: B14630847
CAS No.: 55101-70-7
M. Wt: 164.05 g/mol
InChI Key: DGLFZUBOMRZNQX-UHFFFAOYSA-N
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Description

1,1,2,2,3,3-Hexafluorocyclobutane is a fluorinated cycloalkane with the molecular formula C4H2F6. This compound is characterized by the presence of six fluorine atoms attached to a cyclobutane ring, making it a highly fluorinated derivative of cyclobutane.

Preparation Methods

The synthesis of 1,1,2,2,3,3-Hexafluorocyclobutane typically involves the fluorination of cyclobutane derivatives. One common method is the direct fluorination of cyclobutane using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is highly exothermic and requires careful handling to prevent uncontrolled reactions .

Industrial production methods may involve the use of specialized reactors and fluorination techniques to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in optimizing the synthesis process .

Chemical Reactions Analysis

1,1,2,2,3,3-Hexafluorocyclobutane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include halogens (chlorine, bromine), reducing agents (LiAlH4), and oxidizing agents (potassium permanganate, ozone). The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1,1,2,2,3,3-Hexafluorocyclobutane has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology and Medicine: The compound’s fluorinated nature makes it useful in the design of pharmaceuticals and imaging agents.

    Industry: It is used in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism by which 1,1,2,2,3,3-Hexafluorocyclobutane exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s stability and reactivity. Fluorine atoms can form strong bonds with carbon, leading to increased resistance to chemical degradation and thermal decomposition .

At the molecular level, the compound can interact with various biological targets and pathways, depending on its specific application. For example, in pharmaceuticals, it may interact with enzymes or receptors to modulate biological activity .

Comparison with Similar Compounds

1,1,2,2,3,3-Hexafluorocyclobutane can be compared with other similar compounds, such as:

    1,2-Dichlorohexafluorocyclobutane: This compound has two chlorine atoms in addition to the six fluorine atoms.

    1,1,2,2,3,4-Hexafluorocyclobutane: This is another isomer with a different arrangement of fluorine atoms.

    Trans-1,1,2,2,3,4-Hexafluorocyclobutane:

The uniqueness of this compound lies in its specific fluorination pattern, which imparts unique chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

1,1,2,2,3,3-hexafluorocyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F6/c5-2(6)1-3(7,8)4(2,9)10/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGLFZUBOMRZNQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C1(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620126
Record name 1,1,2,2,3,3-Hexafluorocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55101-70-7
Record name 1,1,2,2,3,3-Hexafluorocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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